molecular formula C25H21N3O6S2 B2457873 ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-65-0

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2457873
CAS No.: 865247-65-0
M. Wt: 523.58
InChI Key: JYHHLAYFDULXAZ-RFBIWTDZSA-N
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Description

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C25H21N3O6S2 . This compound is characterized by its benzothiazole core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S2/c1-2-34-22(29)15-28-20-13-12-19(36(26,32)33)14-21(20)35-25(28)27-24(31)18-10-8-17(9-11-18)23(30)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHLAYFDULXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

Reaction of 2-aminobenzenethiol with ethyl cyanoacetate or diethyl malonate in refluxing xylene with p-toluenesulfonic acid (PTSA) yields the benzothiazole core. For example, ethyl 2-benzothiazolyl acetate is synthesized via cyclocondensation, achieving 75–85% yields. This method’s efficiency stems from the thiol group’s nucleophilicity, facilitating ring closure.

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Xantphos ligands enables the introduction of electron-withdrawing groups (e.g., sulfamoyl) at position 6. A mixture of 2-bromobenzanilide and (4-methoxyphenyl)methanethiol in dioxane with N,N-diisopropylethylamine (DIPEA) produces sulfamoyl precursors in 68–72% yields.

Sulfamoyl Group Installation at Position 6

Sulfamoylation is critical for bioactivity. Two strategies are documented:

Direct Sulfonation

Treating the benzothiazole intermediate with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, followed by reaction with ammonium hydroxide to yield the sulfamoyl derivative. This method achieves 60–65% purity, necessitating recrystallization from ethanol.

Coupling via Sulfamoyl Chloride

Alternative routes use pre-formed sulfamoyl chloride. For instance, 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole is synthesized by reacting 2-aminobenzenethiol with sulfamoyl chloride in dichloromethane (DCM) with triethylamine, yielding 78% product after column chromatography.

Introduction of the (4-Benzoylbenzoyl)Imino Group

The Z-configured imino linkage at position 2 requires precise conditions:

Condensation with 4-Benzoylbenzoyl Chloride

The benzothiazole sulfamoyl intermediate reacts with 4-benzoylbenzoyl chloride in anhydrous DCM under nitrogen. Triethylamine (2.5 eq) facilitates imine formation at 0°C, followed by gradual warming to room temperature. The reaction is monitored via TLC (ethyl acetate/hexane, 1:3), yielding 70–75% of the imino product after recrystallization.

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) enhances amid bond formation efficiency. A mixture of 2-amino-6-sulfamoylbenzothiazole and 4-benzoylbenzoic acid in dimethylformamide (DMF) with HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) reacts at 25°C for 12 hours, achieving 85–90% yields.

Ethyl Acetate Moiety Incorporation

The ethyl acetate side chain at position 3 is introduced via alkylation:

Nucleophilic Substitution

Reaction of 3-chloroacetylbenzothiazole with sodium ethoxide in ethanol under reflux for 6 hours produces the ethyl acetate derivative. Yields reach 80–85% after solvent evaporation and silica gel purification.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is substituted with ethyl glycolate. This method offers superior stereochemical control, yielding 88% of the desired product.

Final Structural Characterization

Synthesized batches are validated via:

  • ¹H/¹³C NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), and δ 8.05–7.45 (m, aromatic protons).
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O), 1675 cm⁻¹ (imino C=N), and 1320 cm⁻¹ (S=O).
  • HPLC Purity : ≥98% purity achieved using C18 columns (acetonitrile/water, 65:35).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Cyclization + HATU HATU-mediated coupling 90 98 High reagent cost
Palladium coupling Pd₂(dba)₃ catalysis 72 95 Sensitivity to oxygen
Direct sulfonation Chlorosulfonic acid 65 90 Corrosive reagents
Mitsunobu reaction DEAD/PPh₃ alkylation 88 97 Phosphine byproduct removal

Industrial-Scale Considerations

For bulk synthesis, the HATU-mediated route is preferred due to scalability and reproducibility. However, Pd₂(dba)₃-based methods are cost-prohibitive beyond laboratory scales. Recent advances propose immobilized Pd catalysts to reduce metal leaching and improve reuse cycles.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites on enzymes, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

Biological Activity

Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant potential in biological research. This compound features a benzothiazole core, which is known for its diverse biological activities, and incorporates a sulfonamide group that enhances its pharmacological properties. The molecular formula of this compound is C25H21N3O6S2C_{25}H_{21}N_{3}O_{6}S_{2}.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.
  • Formation of the Imine Linkage : This is accomplished by reacting the sulfonamide derivative with 4-formylbenzoic acid.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, disrupting essential metabolic processes necessary for bacterial growth and survival.
  • DNA and Protein Synthesis Interference : It is hypothesized that this compound may interfere with DNA replication and protein synthesis pathways, leading to cell death.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound. For example:

  • Antibacterial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial properties against various strains of bacteria.
    CompoundTarget BacteriaInhibition Zone (mm)
    Compound AE. coli15
    Compound BS. aureus18
    Ethyl derivativeP. aeruginosa20
  • Anticancer Potential : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating specific pathways.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability compared to control groups.

Case Study 2: Anticancer Activity

Another investigation published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related benzothiazole compounds. The study found that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?

  • The synthesis of this compound involves multi-step protocols, typically starting with the formation of the benzothiazole core via Hantzsch-type reactions (e.g., α-halocarbonyl compounds reacting with thiourea derivatives) . Optimization may include adjusting solvent polarity (e.g., DMF for imine formation), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Intermediate purification via column chromatography is critical to avoid side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the imino (C=N) and sulfamoyl (-SO₂NH₂) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . X-ray crystallography, if feasible, resolves stereochemical ambiguities in the (2Z)-configuration .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s biological targets and binding affinity?

  • Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s sulfamoyl/benzoyl groups and enzyme active sites (e.g., kinases or proteases). Density Functional Theory (DFT) calculations assess electronic properties of the benzothiazole ring, which may correlate with inhibitory potency . Validation requires comparative analysis with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in biological activity data between structurally analogous compounds?

  • For example, sulfamoyl-containing analogs may show variable antimicrobial activity due to substituent effects (e.g., electron-withdrawing groups enhancing reactivity). Systematic Structure-Activity Relationship (SAR) studies, combined with metabolomic profiling (LC-MS), can identify key functional groups responsible for activity discrepancies .

Q. How do the sulfamoyl and benzoyl groups influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?

  • The sulfamoyl group may enhance water solubility but reduce membrane permeability. Prodrug strategies (e.g., ester-to-acid conversion) or PEGylation can improve bioavailability. In vitro metabolic studies (e.g., liver microsome assays) track degradation pathways, guiding structural tweaks like fluorination to block cytochrome P450 oxidation .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistical models (e.g., PCA) to differentiate biological activity outliers caused by experimental variables (e.g., cell line specificity) versus structural factors .
  • Reaction Monitoring : Implement real-time FTIR or inline NMR to detect intermediates during synthesis, minimizing side reactions .

Key Structural and Functional Insights

Functional GroupRole in ActivityAnalytical Challenge
Sulfamoyl (-SO₂NH₂)Enzyme inhibition (e.g., carbonic anhydrase)Stability under acidic conditions
(2Z)-Imino groupStereoselective bindingConfigurational verification via NOESY NMR
Benzothiazole coreAromatic stacking with targetsFluorescence quenching in binding assays

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